molecular formula C14H23N3O6 B6007715 DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE

DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE

Cat. No.: B6007715
M. Wt: 329.35 g/mol
InChI Key: QMTJXYBKKJHBNC-NQRFGJQGSA-N
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Description

DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE is a complex organic compound with a molecular formula of C14H23N3O6. It is known for its diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including ester, hydrazone, and amino groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE typically involves the condensation of diethyl malonate with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Condensation Reaction: Diethyl malonate reacts with ethyl acetoacetate in the presence of hydrazine hydrate.

    Reflux Conditions: The reaction mixture is heated under reflux to facilitate the condensation process.

    Purification: The crude product is purified by recrystallization to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated high-temperature and high-pressure flow reactors can streamline the process and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted malonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE involves its interaction with various molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to modify biomolecules and alter their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL 2-(AMINO{2-[(Z)-3-ETHOXY-1-METHYL-3-OXOPROPYLIDENE]HYDRAZINO}METHYLENE)MALONATE is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethyl (E)-3-ethoxy-2-[(Z)-N'-[(Z)-(4-ethoxy-4-oxobutan-2-ylidene)amino]carbamimidoyl]-3-hydroxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O6/c1-5-21-10(18)8-9(4)16-17-12(15)11(13(19)22-6-2)14(20)23-7-3/h19H,5-8H2,1-4H3,(H2,15,17)/b13-11+,16-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTJXYBKKJHBNC-NQRFGJQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NN=C(C(=C(O)OCC)C(=O)OCC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N\N=C(\C(=C(\O)/OCC)\C(=O)OCC)/N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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